

BIIB091: In Vitro Assay Protocols for Potent and Selective BTK Inhibition

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Compound of Interest

Compound Name: BIIB091

Cat. No.: B15578730

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Introduction

BIIB091 is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B cells and myeloid cells.[1][2][3] As a non-covalent, ATP-competitive inhibitor, **BIIB091** binds to the H3 pocket of BTK, a unique feature that contributes to its high selectivity.[4] This document provides detailed application notes and protocols for in vitro assays to characterize the inhibitory activity of **BIIB091** on BTK and its downstream signaling pathways. These protocols are intended to guide researchers in the evaluation of **BIIB091** and similar BTK inhibitors.

Mechanism of Action

BIIB091 is an orally active, reversible BTK inhibitor.[3] It functions as a structurally distinct orthosteric ATP competitive inhibitor that binds to the BTK protein in a DFG-in confirmation.[5][6] This binding sequesters Tyrosine-551 (Tyr-551), a key phosphorylation site within the BTK activation loop, into an inactive conformation, thereby preventing its phosphorylation by upstream kinases and subsequent activation of BTK.[2][5][6] The inhibition of BTK activity disrupts downstream signaling pathways, including the phosphorylation of phospholipase C gamma 2 (PLCγ2), which in turn modulates calcium-dependent pathways and nuclear factor-kappa B (NF-κB) signaling.[2] This ultimately leads to the inhibition of cellular effector functions in B cells and myeloid cells.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency of **BIIB091** in various biochemical and cellular assays.

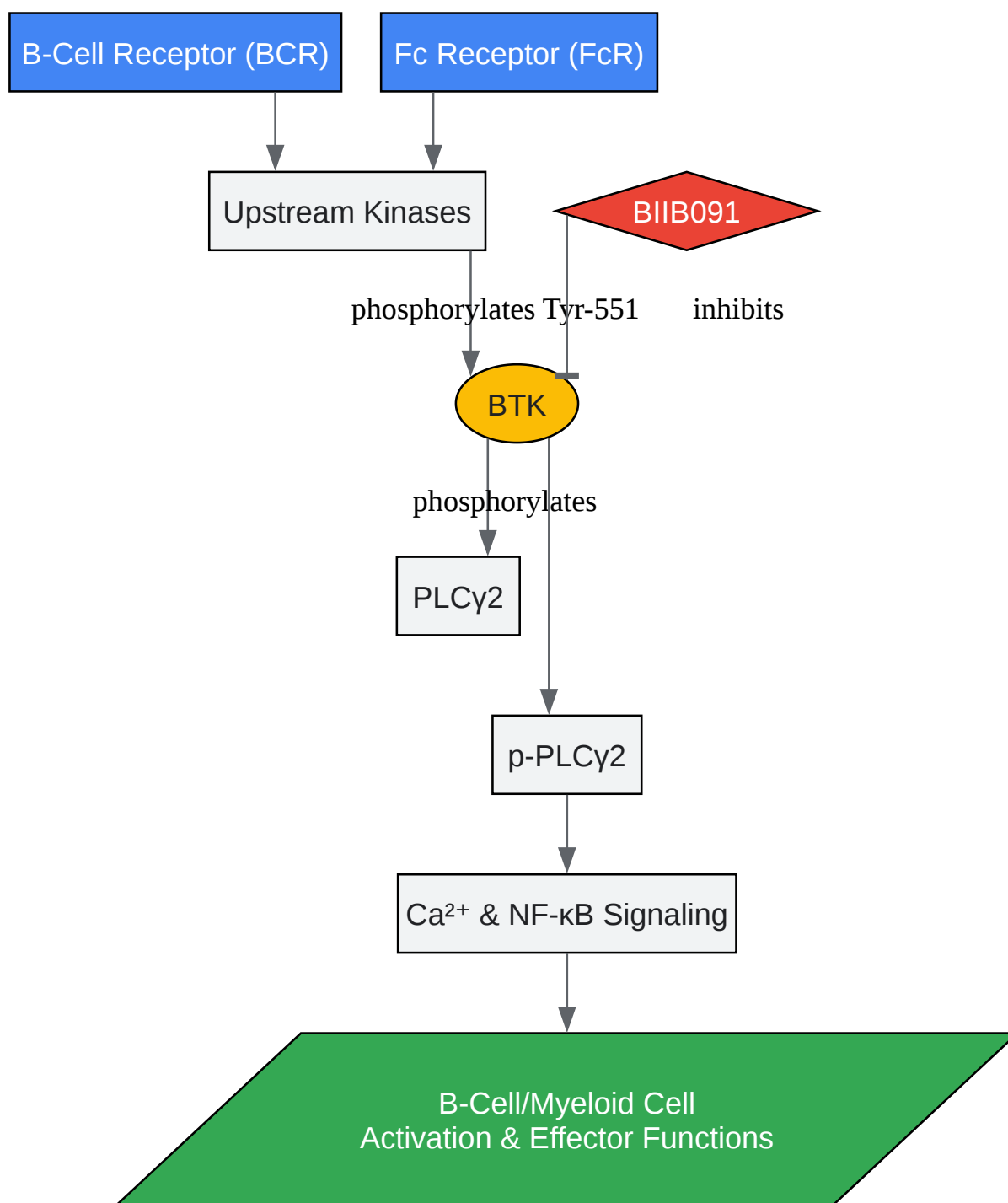
Table 1: Biochemical and Cellular Potency of **BIIB091**

Assay Type	Target/Endpoint	Cell Line/System	IC50	Reference
Enzymatic Assay	Purified BTK protein	-	<0.5 nM	[3]
Enzymatic Assay	Purified BTK protein	-	450 pM	[2][7]
Biochemical Assay	BTK Binding (Kd)	-	0.07 nM	[4]
Cellular Assay	BTK Autophosphorylation	Whole Blood	9.0 nM	[4]
Cellular Assay	BTK Autophosphorylation	Whole Blood	24 nM	[3]
Cellular Assay	p-PLCγ2 Levels	Ramos B cells	6.9 nM	[3][4][8]
Cellular Assay	B-cell Activation (CD69)	Whole Blood	71 nM	[3][4]
Cellular Assay	B-cell Activation (CD69)	PBMCs	6.9 nM	[3]
Cellular Assay	FcγR-induced ROS Production	Neutrophils	4.5 nM	[3][4]
Cellular Assay	Basophil Activation (CD63)	Whole Blood	82 nM	[3]

Table 2: Inhibition of Myeloid Cell Function by **BIIB091**

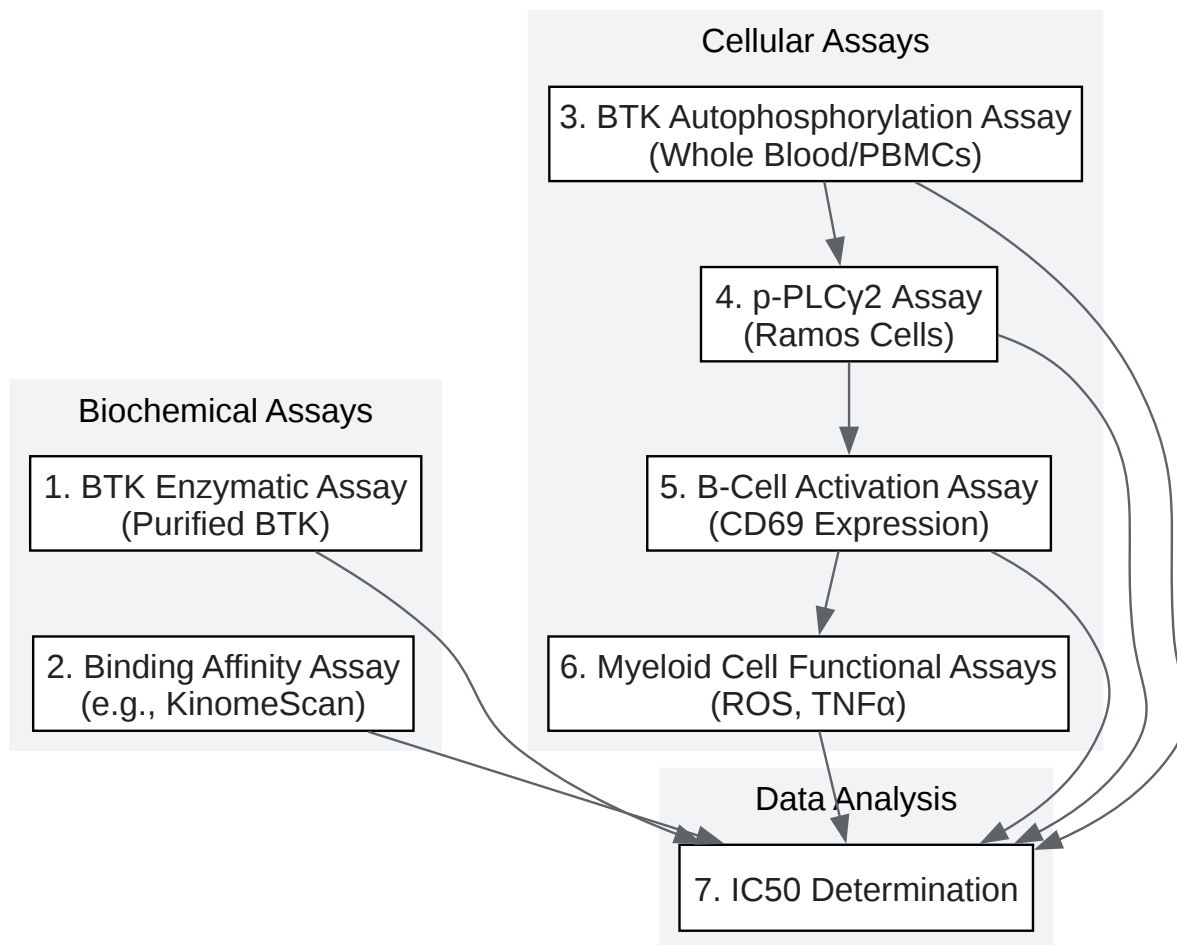
Assay Type	Target/Endpoint	Cell Line/System	IC50	Reference
Cellular Assay	FcγRI and FcγRIII-mediated TNFα secretion	Human Monocytes	5.6 nM (coated human IgG)	[3]
Cellular Assay	FcγRIII-mediated TNFα secretion	Human Monocytes	8.0 nM (anti-CD16)	[3]
Cellular Assay	FcγRI-mediated TNFα secretion	Human Monocytes	3.1 nM (anti-CD64)	[3]
Cellular Assay	FcγRIII-mediated TNFα secretion	Human Monocytes	1.3 nM (cross-linked anti-CD16)	[3]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **BIIB091** inhibits BTK phosphorylation, blocking downstream signaling.



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